Cas no 2734774-02-6 (2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl)

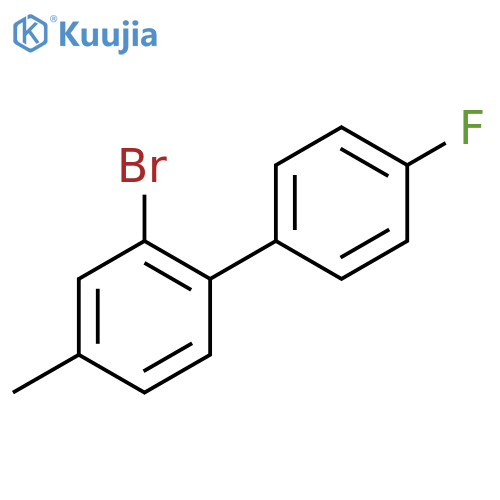

2734774-02-6 structure

商品名:2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

CAS番号:2734774-02-6

MF:C13H10BrF

メガワット:265.12

CID:5080761

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl

-

- インチ: 1S/C13H10BrF/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3

- InChIKey: RYTGRRIOVMDCME-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C=CC=1C1C=CC(F)=CC=1

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022LH3-1g |

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl |

2734774-02-6 | 95% | 1g |

$455.00 | 2025-02-17 | |

| Aaron | AR022LH3-500mg |

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl |

2734774-02-6 | 95% | 500mg |

$342.00 | 2025-02-17 |

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

2734774-02-6 (2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl) 関連製品

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬